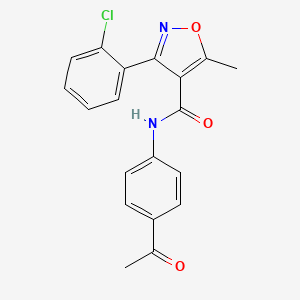

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-11(23)13-7-9-14(10-8-13)21-19(24)17-12(2)25-22-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXHLQDXLNXIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves a multi-step process:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-chlorobenzoyl chloride can react with 4-acetylphenylamine in the presence of a base like triethylamine to form the intermediate amide.

Cyclization: The intermediate amide undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl₃), to form the oxazole ring.

Substitution Reactions: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

Reduction: Reduction of the carbonyl group in the acetylphenyl moiety can yield the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of functional groups such as acetylphenyl, chlorophenyl, and carboxamide enhances its reactivity and potential biological activities.

Biological Activities

1. Anticancer Properties

The compound has shown promising results in anticancer studies. Its structure allows it to interact with various biological targets involved in cancer progression.

- Case Study 1: Anticancer Activity Evaluation (2023)

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited significant growth inhibition with an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity.

2. Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Case Study 2: Antimicrobial Efficacy (2024)

- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting significant antibacterial activity.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the substituents can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound 1 : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide ()

- Key Difference : Replaces the acetyl group with a sulfamoylphenyl ethyl chain.

- Binding Affinity: Sulfonamides act as hydrogen bond donors/acceptors, which may improve interactions with polar residues in enzymatic targets.

Compound 2 : N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

- Key Difference : Substitutes the acetylphenyl group with a diphenylmethyl (benzhydryl) moiety.

- Impact :

Halogenation and Electronic Effects

Compound 3 : 3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-14-2; )

- Key Difference : 2,6-Dichlorophenyl substitution vs. 2-chlorophenyl in the target compound.

- Lipophilicity: Higher logP (due to dichlorination) may improve membrane permeability but increase metabolic stability challenges.

Compound 4 : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4; )

- Key Difference: Chlorine at the 4-position of the phenyl ring and an oxadiazolidinone core.

- Impact: Steric Orientation: The 4-chloro substitution may reposition the molecule in binding sites compared to the 2-chloro configuration.

Functional Group Modifications

Compound 5 : N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 899524-40-4; )

- Key Difference : Positional isomerism (carboxamide at oxazole position 5 vs. 4).

- Impact :

Compound 6 : 3-(2-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide ()

- Key Difference: Dimethylamino group replaces the acetyl group.

- Impact: Basicity: The dimethylamino group (pKa ~8.5) increases basicity, enhancing solubility in acidic environments (e.g., stomach) but reducing passive diffusion . Electron Donation: Resonance effects may alter charge distribution in the phenyl ring, affecting interactions with electron-deficient targets.

Tabulated Comparison of Key Properties

Biological Activity

N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHClNO. Its IUPAC name is this compound. The structural representation includes an oxazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit promising anticancer activity. In a study evaluating various oxazole derivatives, this compound was found to inhibit cancer cell proliferation effectively. The mechanism involves the induction of apoptosis in cancer cells through the modulation of ceramide metabolism, which plays a crucial role in cell signaling pathways related to growth and survival .

Table 1: Inhibitory Potencies of Oxazole Derivatives on Cancer Cells

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.025 | SH-SY5Y |

| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.015 | Melanoma |

| 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | 0.020 | Colon Carcinoma |

The compound's biological activity is primarily attributed to its ability to interact with key molecular targets involved in cell signaling and apoptosis. Specifically, it has been shown to inhibit acid ceramidase (AC), an enzyme that regulates sphingolipid metabolism. By inhibiting AC, the compound promotes the accumulation of ceramides, which can lead to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This activity is thought to arise from the compound's ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Study on Anticancer Efficacy

In a notable study published in December 2020, researchers synthesized a series of substituted oxazolines and evaluated their efficacy against neuroblastoma cells. Among these compounds, this compound exhibited significant cytotoxic effects with an IC50 value of 0.025 µM, indicating its potential as a lead compound for further development .

Investigation into Antimicrobial Properties

Another study assessed the antimicrobial properties of various oxazole derivatives against clinically relevant pathogens. The findings revealed that this compound had notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can purity be optimized?

- Synthesis : The oxazole core can be constructed via cyclization of β-diketone precursors or through [3+2] cycloaddition reactions. For example, coupling 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (a precursor) with 4-acetylaniline under Schotten-Baumann conditions (amide bond formation) is a viable route .

- Purification : Column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) ensures separation of intermediates. Recrystallization from ethyl acetate or DCM/hexane mixtures improves final compound purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., 2-chlorophenyl at C3, acetyl group at N-phenyl). Key signals include the oxazole C-H (~6.5–7.5 ppm) and acetyl carbonyl (~200 ppm in C) .

- HRMS : High-resolution mass spectrometry to verify molecular formula (CHClNO) and isotopic patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screens :

- Enzyme inhibition : Use fluorescence-based assays (e.g., fluorescence polarization) to test activity against kinases or oxidoreductases, given structural similarity to FAD-dependent enzyme inhibitors .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Crystallization : Co-crystallize with a protein target (e.g., TGR5 receptor) or use solvent evaporation (e.g., ethyl acetate) to obtain single crystals .

- Refinement : Use SHELXL for small-molecule refinement. Position H atoms geometrically (C–H = 0.93–0.98 Å) and apply anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factor (<5%), electron density maps (e.g., omit maps in Olex2), and ORTEP-3 for thermal ellipsoid visualization .

Q. What computational strategies are effective for predicting its binding mode to biological targets?

- Molecular Docking : Use AutoDock Vina or Glide to dock into receptors (e.g., DNA polymerase). Key interactions: oxazole ring π-stacking with aromatic residues, carboxamide H-bonding to catalytic sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Modifications :

- Replace 4-acetylphenyl with sulfonyl or trifluoromethyl groups to enhance hydrophobicity .

- Substitute 2-chlorophenyl with 2,6-dichlorophenyl to test steric effects on receptor binding .

- Assays : Compare IC values in dose-response curves (log[concentration] vs. % inhibition) across analogs .

Q. How should contradictory crystallographic and spectroscopic data be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.